

Spectroscopic Characterization of (S)-2lodobutane: A Comparative Guide

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Compound of Interest

Compound Name: 2-lodobutane, (2S)
Cat. No.: B8253716

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For researchers, scientists, and drug development professionals, understanding the precise structural characteristics of chiral molecules like (S)-2-lodobutane is paramount. This guide provides a comparative analysis of the spectroscopic data for (S)-2-lodobutane and its halogenated analogs, supported by detailed experimental protocols and logical workflows.

This document presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (S)-2-lodobutane, alongside its bromo- and chloro-analogs. The data is organized for easy comparison, and detailed experimental methodologies are provided to ensure reproducibility. It is important to note that much of the publicly available data does not specify the stereoisomer, and therefore the presented data largely pertains to the racemic mixtures of 2-halobutanes.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-iodobutane, 2-bromobutane, and 2-chlorobutane.

Table 1: ¹H NMR Spectroscopic Data



Compound	Chemical Shift (δ, ppm) & Multiplicity	Assignment
2-lodobutane	~4.15 (sextet)	CH-I
~1.9 (m)	CH₂	
~1.7 (d)	CH₃ (adjacent to CH-I)	_
~1.0 (t)	CH₃ (terminal)	_
2-Bromobutane	~4.1 (m)	CH-Br
~1.8 (m)	CH ₂	
~1.7 (d)	CH₃ (adjacent to CH-Br)	_
~1.0 (t)	CH₃ (terminal)	_
2-Chlorobutane	~4.0 (m)	CH-CI
~1.7 (m)	CH ₂	
~1.5 (d)	CH₃ (adjacent to CH-Cl)	_
~1.0 (t)	CH₃ (terminal)	

Table 2: ¹³C NMR Spectroscopic Data



Compound	Chemical Shift (δ, ppm)	Assignment
2-lodobutane	~36.0	CH-I[1]
~32.4	CH ₂ [1]	
~28.5	CH₃ (adjacent to CH-I)[1]	_
~14.2	CH₃ (terminal)[1]	_
2-Bromobutane	~55.0	CH-Br
~33.0	CH₂	
~25.0	CH₃ (adjacent to CH-Br)	_
~11.0	CH₃ (terminal)	
2-Chlorobutane	~60.0	CH-Cl
~33.0	CH ₂	
~25.0	CH₃ (adjacent to CH-CI)	_
~11.0	CH₃ (terminal)	_

Table 3: IR Spectroscopic Data



Compound	Absorption Band (cm ⁻¹)	Assignment
2-lodobutane	~2845-2975	C-H stretch[2]
~1365-1470	C-H bend[2]	
~500-600	C-I stretch[2]	
2-Bromobutane	~2845-2975	C-H stretch[3]
~1270-1470	C-H bend[3]	
~550-650	C-Br stretch[3]	_
2-Chlorobutane	~2850-2960	C-H stretch
~1400-1500	C-H bend	
~600-800	C-Cl stretch	

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the liquid 2-halobutane sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- The solution was transferred to a 5 mm NMR tube.[4]
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz Bruker Avance Spectrometer
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16



• Spectral Width: -2 to 12 ppm

• Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz Bruker Avance Spectrometer

• Pulse Program: Proton-decoupled pulse sequence

• Number of Scans: 256

• Spectral Width: -10 to 220 ppm

Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of the neat liquid 2-halobutane sample was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer

• Mode: Transmission

• Scan Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 16

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (S)-2-Iodobutane.



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References

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